3-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE
Overview
Description
3-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the use of boron reagents and palladium catalysts to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[c]chromen-6-one derivatives .
Scientific Research Applications
3-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase II inhibitor, it can modulate the levels of cyclic nucleotides, which play a crucial role in various cellular processes. This modulation can lead to changes in cell signaling, gene expression, and ultimately, cellular function .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1,3,9-Trihydroxy-8-methoxy-6H-benzofuro[3,2-c]chromen-6-one
- 1,3-Dihydroxy-8,9-dimethoxy-6H-benzofuro[3,2-c]chromen-6-one
- 3-[(2,6-Difluorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one
Uniqueness
What sets 3-[(2,6-DIFLUOROPHENYL)METHOXY]-8-METHOXY-6H-BENZO[C]CHROMEN-6-ONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluorophenyl and methoxy groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(2,6-difluorophenyl)methoxy]-8-methoxybenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2O4/c1-25-12-5-7-14-15-8-6-13(10-20(15)27-21(24)16(14)9-12)26-11-17-18(22)3-2-4-19(17)23/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVWJNNBBPNFRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4F)F)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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